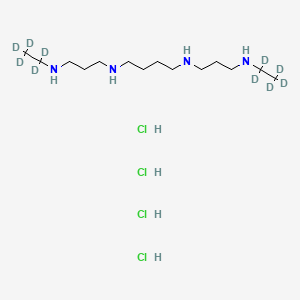
N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) is a synthetic polyamine analog known for its potent antineoplastic properties. It is primarily used as an inhibitor of polyamine synthases and a suppressor of mitochondrial DNA synthesis. This compound is particularly significant in cancer research due to its ability to inhibit cell growth in cultured cells and animal tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) typically involves the alkylation of spermine with ethyl groups. The process begins with the protection of the primary amine groups of spermine, followed by the selective alkylation of the secondary amine groups with ethyl halides. The final step involves deprotection and purification to obtain the tetrahydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as water or ethanol, and the product is isolated through crystallization or precipitation techniques .
Análisis De Reacciones Químicas
Types of Reactions: N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products:
Oxidation: N(1),N(12)-Diethylspermine-d10 N-oxides.
Reduction: Spermine derivatives.
Substitution: Various N-alkyl or N-aryl spermine derivatives.
Aplicaciones Científicas De Investigación
N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other polyamine analogs and as a model compound for studying polyamine interactions.
Biology: Investigated for its role in cellular processes, including DNA synthesis and cell growth regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antineoplastic properties.
Industry: Utilized in the development of novel materials and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) involves the inhibition of polyamine synthases, which are enzymes critical for polyamine biosynthesis. By inhibiting these enzymes, the compound disrupts the synthesis of polyamines, leading to the suppression of cell growth and proliferation. Additionally, it suppresses mitochondrial DNA synthesis, further contributing to its antineoplastic effects .
Comparación Con Compuestos Similares
- N(1),N(12)-Diethylspermine (tetrahydrochloride)
- N(1),N(11)-Diethylnorspermine (tetrahydrochloride)
- Triethylenetetramine (tetrahydrochloride)
Comparison: N(1),N(12)-Diethylspermine-d10 (tetrahydrochloride) is unique due to its deuterium labeling (d10), which makes it particularly useful in metabolic studies and tracing experiments. Compared to its non-deuterated analogs, it provides more precise data in research applications. Additionally, its potent inhibition of polyamine synthases and suppression of mitochondrial DNA synthesis distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C14H38Cl4N4 |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
N,N'-bis[3-(1,1,2,2,2-pentadeuterioethylamino)propyl]butane-1,4-diamine;tetrahydrochloride |
InChI |
InChI=1S/C14H34N4.4ClH/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2;;;;/h15-18H,3-14H2,1-2H3;4*1H/i1D3,2D3,3D2,4D2;;;; |
Clave InChI |
SCYOBNRPMHJGLB-UHYPLDATSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NCCCNCCCCNCCCNC([2H])([2H])C([2H])([2H])[2H].Cl.Cl.Cl.Cl |
SMILES canónico |
CCNCCCNCCCCNCCCNCC.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


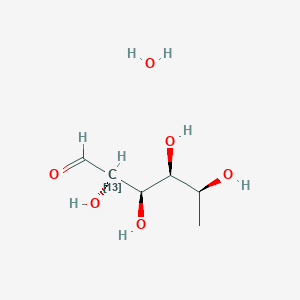
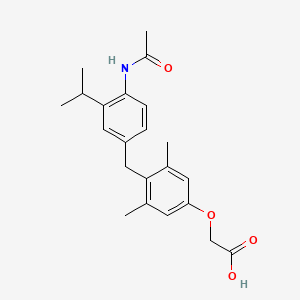
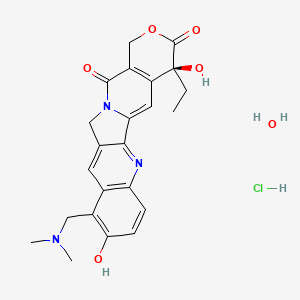
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
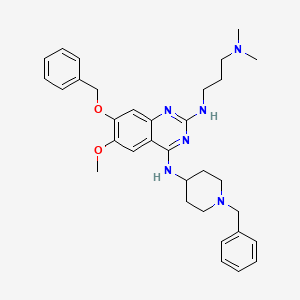

![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
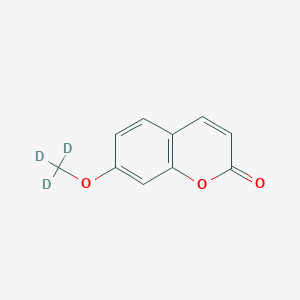
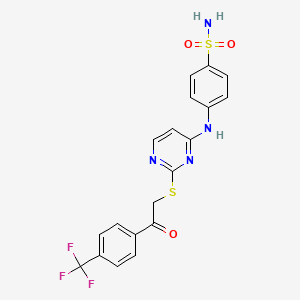


![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

